2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
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Overview
Description
The compound “2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one” belongs to the class of pyrazolopyridazines . Pyrazolopyridazines are heterocyclic compounds containing a pyrazole ring fused to a pyridazine ring . The presence of a chlorophenyl group and two methyl groups in the structure could potentially influence its chemical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyridazine core, with a chlorophenyl group and two methyl groups attached to it. The exact structure would depend on the positions of these substituents on the pyrazolopyridazine ring .Chemical Reactions Analysis
Pyrazolopyridazines can undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, properties such as density, boiling point, vapor pressure, and solubility would be important for its characterization .Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives, including compounds related to the query chemical, showcasing their potential in targeting specific proteins. These compounds were subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential therapeutic applications. Additionally, these compounds exhibited antimicrobial and antioxidant activity (E. M. Flefel et al., 2018).
Antimicrobial and Anticancer Activities
Research conducted by Hafez et al. (2016) focused on the synthesis of novel pyrazole derivatives, including those with structures closely related to the query compound. These derivatives were characterized and evaluated for their in vitro antimicrobial and anticancer activities. Notably, some synthesized compounds showed higher anticancer activity than doxorubicin, a reference drug, highlighting their potential as therapeutic agents (H. Hafez et al., 2016).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized novel biologically potent compounds incorporating oxazole, pyrazoline, and pyridine heterocyclic entities. These compounds were evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with some showing high potency. Their antibacterial and antifungal activities were also documented, providing insights into their potential utility in overcoming drug resistance in microbes (Kanubhai D. Katariya et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Mode of Action
It’s known that some 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
For instance, the inhibition of calcium ion influx suggests a potential impact on signal transduction pathways .
Result of Action
Given the potential inhibition of calcium ion influx, it’s possible that the compound could affect cellular signaling and function
Properties
IUPAC Name |
2-(4-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-5-3-9(14)4-6-10)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJDXDWQXAEQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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